molecular formula C5H6N2O2 B110221 5-Methoxypyrimidin-2(1H)-one CAS No. 16290-93-0

5-Methoxypyrimidin-2(1H)-one

Cat. No. B110221
CAS RN: 16290-93-0
M. Wt: 126.11 g/mol
InChI Key: UNSHAGBDMCDYEN-UHFFFAOYSA-N
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Description

5-Methoxypyrimidin-2(1H)-one, also known as 5-MOP, is a heterocyclic organic compound with a pyrimidine ring structure. It is widely used in the field of scientific research due to its unique properties and potential applications. In

Scientific Research Applications

Medicinal Chemistry: Antitumor Activity

In medicinal chemistry, derivatives of 5-Methoxypyrimidin-2(1H)-one have been synthesized and evaluated for their biological activities, including antitumor properties. These compounds have been tested against various cell lines, such as human breast cancer (MCF-7) and liver cancer (HepG2) cells, showing promising results. The structure-activity relationships of these derivatives provide valuable insights into designing more effective antitumor agents .

Organic Synthesis: Intermediate for Heterocyclic Compounds

5-Methoxypyrimidin-2(1H)-one: serves as a key intermediate in the synthesis of novel heterocyclic compounds. These heterocycles have diverse applications, including as potential pharmaceuticals. The ability to synthesize a variety of derivatives allows for the exploration of new compounds with potential biological activities .

Biochemistry: Enzyme Inhibition

Derivatives of 5-Methoxypyrimidin-2(1H)-one are being studied for their role as enzyme inhibitors. By inhibiting specific enzymes, these compounds can regulate biological pathways, which is crucial for developing new drugs for diseases where such pathways are dysregulated .

Material Science: Organic Electronic Materials

In the field of material science, 5-Methoxypyrimidin-2(1H)-one derivatives are being investigated for their electronic properties. These materials can be used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Analytical Chemistry: Chromatographic Analysis

5-Methoxypyrimidin-2(1H)-one: and its derivatives can be used as standards or reagents in chromatographic analysis. Their unique chemical properties make them suitable for use in high-performance liquid chromatography (HPLC) and other analytical techniques to identify and quantify various substances .

Chemical Biology: Probing Biological Systems

In chemical biology, 5-Methoxypyrimidin-2(1H)-one derivatives can be used as probes to study biological systems. These compounds can be designed to interact with specific proteins or DNA sequences, allowing researchers to investigate the functions of these biomolecules in greater detail .

Environmental Science: Degradation Studies

The environmental fate of 5-Methoxypyrimidin-2(1H)-one derivatives, including their degradation products and pathways, is an important area of research. Understanding how these compounds break down in the environment can inform their safe use and disposal .

properties

IUPAC Name

5-methoxy-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c1-9-4-2-6-5(8)7-3-4/h2-3H,1H3,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNSHAGBDMCDYEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CNC(=O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxypyrimidin-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.